2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride

Descripción general

Descripción

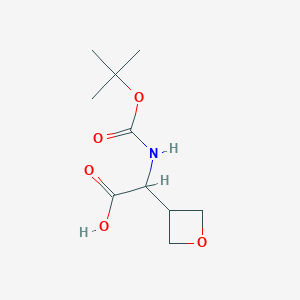

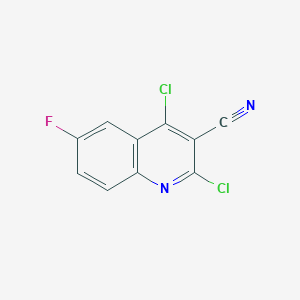

“2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The phenyl ring is inclined to the planar oxadiazole ring .

Synthesis Analysis

The synthesis of oxadiazoles often involves the cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has also been reported .Molecular Structure Analysis

In the oxadiazole ring, the C-O and C=N bond lengths are almost identical within systematic errors, although different substituents are attached to the ring . The phenyl ring is inclined to the planar oxadiazole ring .Chemical Reactions Analysis

The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been reported to yield 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of these oxadiazoles with some acid chlorides yields the acylated compounds .Aplicaciones Científicas De Investigación

Antiviral Research

This compound has been evaluated for its potential as a viral entry inhibitor against SARS-CoV-2. Derivatives of this compound have shown promising results in inhibiting the viral entry process, which is a critical step in the virus’s life cycle . The derivatives were found to bind with higher affinity to the human ACE2 protein, which is the entry point for the virus into human cells .

Electroluminescence in OLEDs

In the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) , derivatives of this compound have been used as ancillary ligands in heteroleptic platinum complexes . These complexes have shown efficient electroluminescence, which is crucial for the performance of OLEDs used in display and lighting technologies .

Acetylcholinesterase Inhibition

Research has been conducted on derivatives of this compound as potential acetylcholinesterase inhibitors . These inhibitors are important in the treatment of neurodegenerative diseases like Alzheimer’s, as they can increase the levels of acetylcholine in the brain and thereby improve cognitive function .

Antimicrobial Agents

The compound has been synthesized with various substitutions to assess its antimicrobial properties . These derivatives have been tested against a range of microbial strains to determine their efficacy as antimicrobial agents, which could lead to the development of new antibiotics .

Hemolytic Activity

In addition to antimicrobial properties, the hemolytic activity of these derivatives has been studied . This is important for assessing the safety of these compounds, as excessive hemolytic activity can be harmful .

Synthesis of Novel Derivatives

The compound serves as a building block for the synthesis of a variety of novel derivatives with potential medicinal value . These derivatives are synthesized to explore their chemical properties and potential applications in various fields of medicine .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s worth noting that oxadiazole derivatives have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant activities, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic .

Mode of Action

Oxadiazole derivatives have been reported to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Given the broad spectrum of biological activity associated with oxadiazole derivatives, it can be inferred that multiple pathways may be affected .

Pharmacokinetics

One study suggests that 1,2,4-oxadiazole derivatives agree to the lipinski rules of five, indicating positive oral bioavailability .

Result of Action

Oxadiazole derivatives have been reported to exhibit significant activity against various biological targets, suggesting that they may induce a range of molecular and cellular effects .

Propiedades

IUPAC Name |

2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c11-7-6-9-12-13-10(14-9)8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCLJFOYUOWVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)methanamine](/img/structure/B1469749.png)

![4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1469754.png)

![6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride](/img/structure/B1469755.png)